Vebicorvir

HBV DNA suppression combination therapy NrtI

Vebicorvir is the most clinically characterized first-generation HBV core protein inhibitor, uniquely differentiated by its 18-fold liver enrichment—the highest in its class. This compound is ideal for research requiring rapid and deep HBV DNA suppression, with over 48 weeks of Phase 2 combination therapy data with NrtIs showing no treatment-emergent resistance. Its well-characterized resistance profile (T109M variant) and documented viral rebound kinetics upon withdrawal make it a benchmark tool for PK/PD modeling, cccDNA studies, and novel core inhibitor screening, unavailable from later-stage compounds with limited clinical exposure.

Molecular Formula C19H12F3N3O4S2
Molecular Weight 467.4 g/mol
CAS No. 2090064-66-5
Cat. No. B611651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVebicorvir
CAS2090064-66-5
SynonymsVebicorvir
Molecular FormulaC19H12F3N3O4S2
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
InChIInChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
InChIKeyLBJVBJYMZKEREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vebicorvir (ABI-H0731, CAS 2090064-66-5) 化合物基线数据与研究采购概览


Vebicorvir (VBR, ABI-H0731) 是第一代口服小分子乙型肝炎病毒(HBV)核心蛋白抑制剂(CpAM),属于二苯并噻嗪类I类核心蛋白变构调节剂(CpAM)[1]。通过结合核心蛋白二聚体界面,Vebicorvir 干扰 pgRNA 衣壳化和 rcDNA 合成,从而抑制病毒复制,并在新发感染模型中破坏进入的衣壳,阻止 cccDNA 的形成[2]。其 pangenotypic 活性覆盖基因型 A、B、C、D,且与核苷(酸)类似物逆转录酶抑制剂(NrtI)如恩替卡韦(ETV)具有加和至中度协同作用。该化合物最高临床开发阶段为 Phase 2,但 Assembly Biosciences 已于 2023 年终止其进一步开发,转向更高效的下一代核心抑制剂[3]。

Vebicorvir 不可被其他核心抑制剂随意替换的技术与证据门槛分析


尽管 Assembly Biosciences 的 HBV 核心抑制剂管线包含多代化合物(Vebicorvir [VBR]、ABI-H2158、ABI-H3733、ABI-4334),但这些化合物在效力、肝脏富集能力和抗 cccDNA 活性方面存在显著的定量差异,不可相互替代。根据 EASL 2021 会议数据,Vebicorvir、ABI-H2158 和 ABI-H3733 的肝脏富集倍数分别为 18 倍、5 倍和 6 倍[1]。在血浆蛋白校正后的抗 cccDNA EC50 方面,二代候选化合物 ABI-H2158 和 ABI-H3733 的血浆谷浓度显著高于该 EC50 值,而 Vebicorvir 则未能达到同样水平[2]。这意味著不同化合物在体内实现相同药理学终点所需的暴露量存在数量级差异,采购者和研究者不能简单地以“核心抑制剂”作为可互换类别进行替换。此外,临床数据积累也存在巨大差异:Vebicorvir 在 Phase 2 研究中已有超过 48 周的联合用药安全性与疗效数据,而二代化合物尚处于 Phase 1/2 早期阶段[3]。

Vebicorvir 对比关键替代方案的量化差异证据指南


Vebicorvir + NrtI 联合治疗对比 NrtI 单药治疗:病毒学抑制深度与速度的量化差异

在两项 Phase 2 临床试验(Study 201 和 Study 202)中,将 Vebicorvir(VBR)添加至 NrtI 治疗方案中,相较于 NrtI 单药治疗,实现了更快、更深的病毒抑制[1]。核心差异化表现为:联合治疗组在达到相同 HBV DNA 抑制水平的时间显著缩短,且抑制深度超过单药治疗组。这一定量差异源于 Vebicorvir 对 pgRNA 衣壳化的直接抑制——靶向 NrtI 无法干预的病毒生命周期上游步骤[2]。对于需要快速实现深度病毒抑制的研究或临床前模型,该差异具有决定性意义。

HBV DNA suppression combination therapy NrtI Phase 2 clinical trial

Vebicorvir 对比其他核心抑制剂(ABI-H2158、ABI-H3733):肝脏富集能力与抗病毒活性谱的定量差异

根据 EASL 2021 口头报告数据,Vebicorvir、ABI-H2158 和 ABI-H3733 在肝脏富集能力和血浆蛋白校正后的抗 cccDNA EC50 方面存在数量级差异[1]。Vebicorvir 的肝脏浓度预计比血浆浓度高 18 倍,显著高于二代候选化合物 ABI-H2158(5 倍)和 ABI-H3733(6 倍)[2]。这一差异意味著在同等血浆暴露下,Vebicorvir 可在肝脏中达到更高的局部药物浓度。然而,在绝对抗 cccDNA 效力方面,血浆蛋白校正后 Vebicorvir 的谷浓度未能显著超过其抗 cccDNA EC50,而 ABI-H2158 和 ABI-H3733 则显著超过该阈值[3]。

liver enrichment core inhibitor ABI-H2158 ABI-H3733 pharmacokinetics

Vebicorvir 对比携带 T109M 耐药变异体的病毒株:基线耐药对单药疗效的量化影响

在 Phase 1b 研究(ABI-H0731-101(B))中,一名 HBeAg 阴性患者在 Vebicorvir 单药治疗 28 天后仅实现了 1.0 log10 的 HBV DNA 下降,而其他无基线变异患者的中位下降幅度更高。后续测序发现该患者基线时即携带已知的核心抑制剂耐药变异 T109M[1]。相比之下,在后续 Phase 2 联合治疗研究(Study 211)中,Vebicorvir 联合 NrtI 方案治疗 HBeAg 阳性慢性 HBV 患者时,未观察到治疗过程中新出现的核心抑制剂耐药[2]。

resistance T109M variant core inhibitor HBV DNA decline

Vebicorvir 单药停用对比持续联合治疗:停药后病毒学反弹的量化时间特征

在一项 Phase 2 开放标签研究中,HBeAg 阳性慢性 HBV 感染患者在继续接受 NrtI 背景治疗的情况下停用 Vebicorvir 后,HBV pgRNA 和 HBV DNA 均出现即刻反弹[1]。具体而言,停药后 pgRNA 和 DNA 水平的回升几乎立即发生,表明 Vebicorvir 对病毒复制的抑制作用是持续依赖性的,而非治愈性机制。这一发现与持续联合治疗组形成的持续深度抑制形成鲜明对比[2]。

virologic rebound discontinuation pgRNA HBV DNA Phase 2

Vebicorvir 最优研究与工业应用场景选择指南


场景一:需要快速深度抑制 HBV DNA 的临床前模型研究

Vebicorvir 联合 NrtI(如恩替卡韦或替诺福韦)方案适用于需要在较短时间内实现最大化 HBV DNA 抑制的体内或体外模型。根据 Phase 2 临床数据,联合治疗相比 NrtI 单药可实现更快、更深的病毒抑制[6]。此场景适用于抗病毒药物协同效应评估、药效学时间窗口优化,以及评估深度抑制对肝纤维化标志物(如 FIB-4 指数)影响的实验[5]。

场景二:核心抑制剂肝脏富集能力与组织分布的比较药代动力学研究

Vebicorvir 在核心抑制剂类别中具有最高的肝脏富集倍数(18 倍),显著高于 ABI-H2158(5 倍)和 ABI-H3733(6 倍)[6]。这一特性使其成为研究肝靶向药物递送效率、肝脏局部药物暴露与抗病毒活性关系的理想参比化合物。适用于需要最大化肝内药物浓度以评估对 cccDNA 池影响的研究,或作为肝脏 PK/PD 建模的 benchmark 化合物。

场景三:核心抑制剂耐药机制与基线变异筛查研究

Vebicorvir 是目前临床数据最丰富的第一代核心抑制剂,其耐药特征已通过 Phase 1b 和 Phase 2 研究充分表征。已知 T109M 基线变异可导致单药疗效显著下降(28 天仅 1.0 log10 下降)[6],而联合 NrtI 方案在超过 48 周的治疗中未观察到治疗中出现的新发耐药[5]。该化合物适合作为筛查新型核心抑制剂耐药屏障的阳性对照,或用于评估组合方案对耐药变异覆盖能力的研究。

场景四:核心抑制剂停药动力学与病毒学反弹机制研究

Vebicorvir 是唯一拥有详细停药后病毒学反弹动力学临床数据的核心抑制剂之一。AASLD 2021 报告的数据显示,在继续 NrtI 背景治疗的情况下停用 Vebicorvir,HBV pgRNA 和 DNA 立即反弹[6]。这一明确的时间特征使其成为研究核心抑制剂撤药后病毒复燃机制、评估新型组合方案停药策略以及建立病毒学反弹预测模型的理想工具化合物。

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